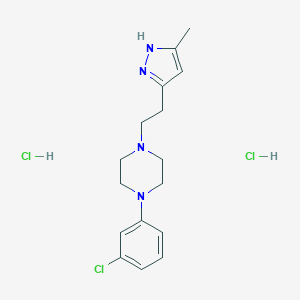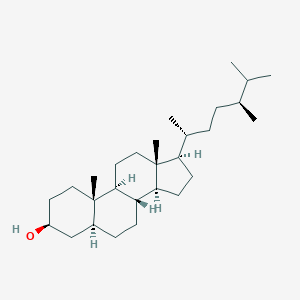
2,2,6,6-Tétraméthyl-4-(4'-toluènesulfonate)pipéridinooxyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,6,6-Tetramethyl-4-(4’-toluenesulfonate)piperidinooxyl is a chemical compound with the molecular formula C16H24NO4S and a molecular weight of 326.43 . It is known for its stability and unique properties, making it valuable in various scientific and industrial applications.
Applications De Recherche Scientifique
2,2,6,6-Tetramethyl-4-(4’-toluenesulfonate)piperidinooxyl has several scientific research applications, including:
Chemistry: Used as a stable radical in various chemical reactions and studies.
Biology: Employed in biological assays and experiments due to its stability and reactivity.
Medicine: Investigated for potential therapeutic applications and as a tool in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-4-(4’-toluenesulfonate)piperidinooxyl typically involves the reaction of 2,2,6,6-tetramethylpiperidine with p-toluenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,6,6-Tetramethyl-4-(4’-toluenesulfonate)piperidinooxyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into other derivatives.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different sulfonate derivatives, while substitution reactions can produce a variety of functionalized piperidinooxyl compounds .
Mécanisme D'action
The mechanism of action of 2,2,6,6-Tetramethyl-4-(4’-toluenesulfonate)piperidinooxyl involves its ability to act as a stable radical. This property allows it to participate in various chemical reactions, including electron transfer processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A precursor in the synthesis of 2,2,6,6-Tetramethyl-4-(4’-toluenesulfonate)piperidinooxyl.
4-Hydroxy-2,2,6,6-tetramethylpiperidine: Another related compound with similar properties.
Uniqueness
2,2,6,6-Tetramethyl-4-(4’-toluenesulfonate)piperidinooxyl is unique due to its stability as a radical and its versatility in various chemical reactions. Its ability to undergo multiple types of reactions and its applications in diverse fields make it a valuable compound in scientific research and industry .
Propriétés
IUPAC Name |
(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4S/c1-12-6-8-14(9-7-12)22(19,20)21-13-10-15(2,3)17(18)16(4,5)11-13/h6-9,13,18H,10-11H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNPCPMNECAZKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CC(N(C(C2)(C)C)O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343141 |
Source


|
| Record name | 2,2,6,6-Tetramethyl-4-(4'-toluenesulfonate)piperidinooxyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42495-21-6 |
Source


|
| Record name | 2,2,6,6-Tetramethyl-4-(4'-toluenesulfonate)piperidinooxyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,2-Dimethoxyethyl[(dimethoxyphosphinyl)(3-methoxyphenyl)methyl]carbamic acid ethyl ester](/img/structure/B29857.png)

![7-Chlorothieno[2,3-c]pyridine](/img/structure/B29859.png)











